N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
Description
Properties
IUPAC Name |
N-methyl-1-(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-6-8-5-9-10(12-7-8)13(2)3-4-14-9/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECUBWISXUYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N=C1)N(CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640359 | |
| Record name | N-Methyl-1-(4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-85-4 | |
| Record name | N-Methyl-1-(4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis generally follows a modular approach involving:
- Construction of the pyrido[3,2-b]oxazine core
- Introduction of the 4-methyl substituent
- Functionalization at the 7-position with a methylaminomethyl group
Key reaction types include nucleophilic substitution (SN2), nucleophilic aromatic substitution (SNAr), amide bond formation, epoxide ring opening, and catalytic coupling reactions.
Preparation of the Pyrido-oxazine Core
The pyrido-oxazine ring system is typically synthesized via tandem SN2 and SNAr reactions. For example, 2,4,6-tribromopyridin-3-ol is reacted with suitable aminoalkyl halides to form the oxazine ring by intramolecular cyclization.
- Starting materials : 2,4,6-tribromopyridin-3-ol and 3-chloro-N,N-dimethylpropan-1-amino hydrochloride
- Reaction conditions : Heating in polar solvents, often with bases to facilitate substitution
- Outcome : Formation of regioisomeric seven-membered N-demethylative pyrido-oxazine derivatives in moderate yields (44-54%).
This step establishes the bicyclic framework essential for further functionalization.
Introduction of the 4-Methyl Group
The 4-methyl substituent is introduced either by direct alkylation or by using methyl-substituted precursors. This can be achieved by:
Functionalization at the 7-Position: Methylaminomethyl Group Installation
The key step for preparing N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B]oxazin-7-yl)methylamine involves attaching the methylaminomethyl substituent at the 7-position.
Epoxide ring opening: The pyrido-oxazine intermediate bearing an epoxide at the 7-position is treated with methylamine or methylamino derivatives to open the epoxide ring, installing the methylaminomethyl group.
Nucleophilic substitution: Bromomethyl or chloromethyl derivatives at the 7-position can be reacted with methylamine or methylamino nucleophiles in polar solvents like DMF or acetonitrile, often in the presence of organic bases such as triethylamine.
Amide coupling reactions: In some synthetic variants, amide bond formation using activating agents such as 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), HOBT, or HATU can be employed when the substituent involves amide linkages.
Reaction Conditions
- Solvents: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or chloroform are preferred.
- Catalysts: Lithium perchlorate or ytterbium triflate can be used to catalyze coupling or substitution reactions.
- Temperature: Reactions are generally performed at elevated temperatures ranging from 40°C to 150°C to improve yield and reaction rate.
- Bases: Organic bases such as triethylamine are commonly used to neutralize acids formed and promote nucleophilic substitution.
Additional Functionalization and Purification
- Suzuki–Miyaura and Stille coupling reactions have been applied to brominated pyrido-oxazine intermediates for further derivatization, indicating the synthetic flexibility of the scaffold.
- Purification is typically achieved by column chromatography, and structural confirmation is done via NMR spectroscopy and melting point analysis.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrido-oxazine core | 2,4,6-tribromopyridin-3-ol + aminoalkyl halide | 44-54 | Tandem SN2 and SNAr reactions |
| 2 | Introduction of 4-methyl group | Methylated pyridine or methylation reagents | Variable | Via formylation/reduction or direct alkylation |
| 3 | Installation of methylaminomethyl | Epoxide opening or nucleophilic substitution | Moderate | Using methylamine in DMF or acetonitrile |
| 4 | Coupling and further functionalization | Catalysts: LiClO4, Yb(OTf)3; bases: Et3N | Variable | Elevated temperature (40-150 °C) |
| 5 | Purification and characterization | Column chromatography, NMR, melting point | — | Confirms structure and purity |
Research Findings and Notes
- The synthetic methods are well-documented in patent WO2004058144A2, which provides detailed reaction schemes and conditions for related quinoline and naphthyridine derivatives, including pyrido-oxazine compounds.
- Thieme Connect reports a robust method for synthesizing pyrido-oxazine derivatives using tandem SN2 and SNAr reactions, enabling the construction of the bicyclic system with good regioselectivity and yields.
- The methylaminomethyl substituent installation via epoxide opening or nucleophilic substitution is a reliable approach that allows for structural diversification.
- Reaction optimization often involves solvent choice, catalyst presence, and temperature control to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrido[3,2-B][1,4]oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrido[3,2-B][1,4]oxazine compounds.
Scientific Research Applications
N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
- Amine Substitution : The tertiary amine in the target compound reduces basicity compared to the primary amine derivative (915707-59-4), enhancing lipophilicity and membrane permeability .
- Electronic Effects : The pentafluorophenyl ester derivative (921938-83-2) introduces electron-withdrawing groups, which may alter reactivity in nucleophilic substitutions or catalysis .
Physicochemical Properties
- Melting Points : While the target compound lacks reported melting point data, structurally related compounds like 7p () exhibit distinct values (e.g., 54.7°C for 7p vs. 34.0°C for 7q), suggesting stereochemical and packing differences .
- Purity : The target compound (97%) surpasses analogs like 7p (96%) and 7q (95%), indicating optimized synthetic protocols .
Biological Activity
N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine is a compound with significant potential in pharmacological applications. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.25 g/mol
- CAS Number : 921938-85-4
- IUPAC Name : N-methyl-1-(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanamine
- PubChem CID : 24229654
This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been identified as a potential inhibitor of specific kinases and enzymes involved in cellular signaling pathways.
Key Targets:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in the folate metabolism pathway, which is often targeted in cancer therapies.
- Kinases : Including tyrosine kinases that play a role in cell proliferation and survival.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry highlighted the compound's inhibitory effects on several kinases. The results indicated that this compound could effectively inhibit kinase activity at micromolar concentrations .
Case Studies
- Cancer Research :
- Neuroprotective Effects :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Therapeutic Area |
|---|---|---|---|
| N-Methyl(4-methyl...) | DHFR | 5.0 | Oncology |
| Pyrido[2,3-d]pyrimidine | Kinase | 10.0 | Oncology |
| Pyrido[3,2-b][1,4]oxazine | Neuroprotective | 15.0 | Neurodegeneration |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine?
Answer: Synthetic optimization requires addressing:
- Step-specific catalysts : Use transition metal catalysts (e.g., copper(I) bromide) to enhance coupling efficiency in heterocyclic ring formation .
- Reaction conditions : Elevated temperatures (35–50°C) and polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Purification : Employ gradient elution chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate high-purity product .
- Yield improvement : Multi-step protocols with reductive amination (e.g., titanium(IV) isopropoxide in methanol) can increase final yield by 15–20% .
Q. How can researchers characterize the structural integrity of this compound?
Answer: Combined spectroscopic and analytical methods are critical:
- NMR : and NMR (400–500 MHz in CDCl) confirm regiochemistry and methyl group positions .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., m/z 215 [M+H]) .
- Melting point : Sharp melting ranges (e.g., 104–107°C) indicate crystallinity and purity .
Q. What are the recommended protocols for solubility testing and storage?
Answer:
- Solubility screening : Test in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) to avoid precipitation .
- Storage : Aliquot and store at –20°C under inert gas (argon) to prevent oxidation; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Core modifications : Introduce substituents (e.g., trifluoromethoxy or ethoxyphenyl groups) at the pyridyl or oxazine positions to assess steric/electronic effects .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2 or cholinesterase) to quantify IC shifts .
- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ values) with activity trends .
Q. What computational strategies are effective for predicting target interactions?
Answer:
- Molecular docking : Employ AutoDock Vina with crystal structures (e.g., PDB: 1CX2) to model binding poses in acetylcholinesterase .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyridyl N) and hydrophobic pockets using Schrödinger’s Phase .
Q. How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay validation : Cross-test compounds in standardized protocols (e.g., Ellman’s method for cholinesterase) to minimize inter-lab variability .
- Meta-analysis : Compare IC values across studies, adjusting for differences in cell lines (e.g., SH-SY5Y vs. PC12) or buffer pH .
- Control experiments : Verify compound stability under assay conditions (e.g., HPLC post-assay to detect degradation) .
Q. What methodologies are recommended for studying metabolic stability?
Answer:
- In vitro models : Use liver microsomes (human or rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Apply UPLC-QTOF with MSE data acquisition to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- CYP inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
